5-(1H-benzimidazol-2-yl)pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRLGIZVNZPDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420742 | |
| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54627-94-0 | |
| Record name | 5-(1H-Benzimidazol-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54627-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-benzimidazol-2-yl)pyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 5 1h Benzimidazol 2 Yl Pyridin 2 Ol
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of 5-(1H-benzimidazol-2-yl)pyridin-2-ol identifies two primary disconnection points that simplify the molecule into readily accessible precursors. The most logical disconnection is at the C-N bonds of the imidazole (B134444) ring, a strategy that aligns with the most common methods for benzimidazole (B57391) synthesis.
This leads to two key precursors:
o-Phenylenediamine (B120857): This provides the benzene (B151609) ring and the two nitrogen atoms of the benzimidazole moiety.
A C5-substituted pyridine (B92270) derivative: This fragment must contain a carbonyl group (or a precursor to it) at the C5 position to react with the diamine. The 2-position is substituted with a hydroxyl group or a suitable leaving group like a chlorine atom that can be hydrolyzed post-synthesis.
Classical and Modern Approaches for Benzimidazole Ring Annulation
The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with numerous established methods. These techniques are directly applicable to the synthesis of this compound by using a suitably substituted pyridine derivative as one of the reactants.
Condensation Reactions with o-Phenylenediamines and Aldehydes/Carboxylic Acids
The most traditional and widely used method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. acgpubs.org
With Carboxylic Acids (Phillips Synthesis): The reaction of o-phenylenediamine with a carboxylic acid, such as 2-hydroxypyridine-5-carboxylic acid, typically requires harsh conditions, such as heating in a strong acid like 4N HCl or polyphosphoric acid, to facilitate dehydration and cyclization. jocpr.comorientjchem.org The literature indicates that o-phenylenediamines readily react with a wide range of carboxylic acids to produce 2-substituted benzimidazoles in high yields. ijariie.com
With Aldehydes: Condensation with an aldehyde requires an oxidative cyclization step. The reaction first forms a Schiff base between one of the amino groups and the aldehyde, which then undergoes intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring. umich.edumdpi.com A variety of oxidizing agents can be used. acgpubs.org This method is applicable to aromatic, heteroaromatic, and aliphatic aldehydes. umich.eduacs.org
One-Pot Synthetic Procedures
Modern synthetic chemistry emphasizes efficiency, leading to the development of numerous one-pot procedures for benzimidazole synthesis. rsc.org These methods combine all reactants in a single vessel, often under milder conditions than classical approaches. nih.govdoi.org One-pot strategies can involve the condensation of o-phenylenediamine with an aldehyde, sometimes with an external oxidant or catalyst, to yield the final product without isolating intermediates. umich.eduresearchgate.net These procedures are valued for their reduced reaction times, higher yields, and simpler work-up. doi.org Some methods are performed under solvent-free conditions, further enhancing their "green" credentials. umich.edu
Catalytic Systems in Benzimidazole Synthesis
A wide array of catalytic systems has been developed to improve the efficiency, selectivity, and environmental friendliness of benzimidazole synthesis. These catalysts facilitate the condensation and cyclization steps under milder conditions and often lead to higher yields.
Catalytic approaches include:
Acid Catalysis: Both Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as scandium(III) triflate (Sc(OTf)₃) and indium(III) triflate (In(OTf)₃) are effective catalysts. ijariie.comresearchgate.netnih.gov
Heterogeneous Catalysis: Solid-supported catalysts offer the advantage of easy separation and recyclability. Examples include zeolites, silica (B1680970) gel, supported gold nanoparticles, and various metal oxides. ijariie.commdpi.comrsc.org These systems are often used in solvent-free or environmentally benign solvent systems. mdpi.comrsc.org
Photocatalysis: Visible-light-mediated synthesis using photocatalysts like Rose Bengal provides a green and efficient route for the condensation of o-phenylenediamines with aldehydes. acs.orgacs.orgnih.gov
Metal-Based Catalysis: A variety of transition metal complexes and salts have been employed as catalysts. nih.govresearchgate.net For example, iron-porphyrin complexes can catalyze a one-pot, three-component synthesis of benzimidazoles from a benzoquinone derivative, an aldehyde, and ammonium (B1175870) acetate. nih.gov Nanoparticle catalysts such as ZnFe₂O₄ have also been used effectively, particularly in conjunction with ultrasound irradiation. doi.org
The table below summarizes various catalytic systems used for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.
| Catalyst System | Solvent | Temperature | Key Features |
| ZnFe₂O₄ (nano) | Ethanol | Ultrasound | High yields, short reaction times, reusable catalyst. doi.org |
| Fe(III)-porphyrin | Ethanol | Room Temp. | Green procedure, high yields, multicomponent reaction. nih.gov |
| MgO@DFNS | Methanol | Room Temp. | Heterogeneous catalyst, clean reaction, excellent yields. rsc.org |
| Au/TiO₂ | CHCl₃:MeOH | Room Temp. | Heterogeneous, mild conditions, no additional oxidants needed. mdpi.com |
| Rose Bengal | Acetonitrile | Visible Light | Photocatalytic, mild conditions, suitable for sensitive substrates. acs.orgnih.gov |
| p-Toluenesulfonic acid | Grinding | Solvent-free | High efficiency, simple product isolation. nih.gov |
| Indium triflate (In(OTf)₃) | - | Room Temp. | Solvent-free, excellent yields. ijariie.com |
Strategies for Pyridine Ring Introduction and Functionalization at the C5-Position
The synthesis of the required precursor, 2-hydroxypyridine-5-carboxylic acid, is a critical step. Direct functionalization of the pyridine ring, especially at the C5 position, can be challenging due to the intrinsic electronic properties of the heterocycle. researchgate.netnih.gov Therefore, constructing the ring with the desired substituents already in place is often a more viable strategy.
Several methods for the synthesis of 2-hydroxypyridine (B17775) carboxylic acids have been reported:
One approach involves the reaction of an ester of coumalic acid with ammonia, which directly yields 2-hydroxy-5-pyridinecarboxylic acid. prepchem.com
Alternatively, 2-chloro-5-pyridine carboxylic acid can be synthesized and later hydrolyzed to the 2-hydroxy derivative. prepchem.com The synthesis of 2-chloro-5-pyridine carboxylic acid can be achieved from isocinchomeronic acid-N-oxide. prepchem.com
Another route involves the direct fluorination of isonicotinic acid (pyridine-4-carboxylic acid) to produce 2-hydroxypyridine-4-carboxylic acid, demonstrating that direct C-H activation/hydroxylation at the 2-position is possible under specific conditions. google.com
Formation of the Benzimidazole-Pyridine Linkage
The final and key step in the synthesis of this compound is the formation of the covalent bond that links the pyridine and benzimidazole rings. This is achieved during the benzimidazole ring annulation described in section 2.2.
Specifically, the condensation of o-phenylenediamine with 2-hydroxypyridine-5-carboxylic acid directly forges the crucial bond. The carbonyl carbon of the carboxylic acid at the C5 position of the pyridine ring becomes the C2 carbon of the newly formed benzimidazole ring. This reaction is typically a thermal, acid-catalyzed dehydration. The amino groups of the diamine attack the electrophilic carboxyl carbon, leading to the formation of two C-N bonds and the elimination of two molecules of water, resulting in the fused heterocyclic system. This single cyclocondensation step simultaneously constructs the imidazole ring and establishes the linkage between the two parent heterocycles.
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental footprint of chemical reactions. These methods are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of various benzimidazole derivatives. mdpi.comnih.gov
The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. researchgate.net Microwave irradiation can dramatically reduce the time required for this cyclization. For instance, the reaction of o-phenylenediamine with various aldehydes can be completed in minutes under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water. acs.orgnih.gov One study reported the synthesis of 1,2-disubstituted benzimidazoles in 5-10 minutes with yields ranging from 86% to 99% using microwave assistance. nih.gov Another protocol using iminoester hydrochlorides as intermediates also reported high yields and short reaction times under microwave irradiation. nih.gov
The key advantages of microwave-assisted synthesis in this context are the rapid heating of the reaction mixture, which leads to a significant reduction in reaction time, and the ability to perform reactions under controlled temperature and pressure, which can enhance product selectivity and yield. mdpi.com
Table 1: Examples of Microwave-Assisted Synthesis of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Starting Materials | Product | Reaction Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-phenyl-o-phenylenediamine, Benzaldehyde | 1,2-diphenyl-1H-benzo[d]imidazole | MW, 60°C, Er(OTf)3 (1 mol%) | 5 min | 99.9 | acs.org |
| N-phenyl-o-phenylenediamine, p-Methylbenzaldehyde | 1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | MW, 60°C, Er(OTf)3 (1 mol%) | 5 min | 99 | acs.org |
| N-phenyl-o-phenylenediamine, p-Nitrobenzaldehyde | 2-(4-nitrophenyl)-1-phenyl-1H-benzo[d]imidazole | MW, 60°C, Er(OTf)3 (1 mol%) | 15 min | 96 | acs.org |
| 4,5-dichloro-1,2-phenylenediamine, Phenylacetyl iminoester hydrochloride | 2-(benzyl)-5,6-dichloro-1H-benzo[d]imidazole | MW, Methanol | 10 min | 92 | nih.gov |
Solid-phase synthesis is a powerful technique for the combinatorial synthesis of compound libraries, which is particularly useful for structure-activity relationship (SAR) studies. In this method, the starting material is attached to a solid support (resin), and subsequent reactions are carried out. The excess reagents and by-products are easily removed by washing the resin, simplifying the purification process. nih.gov
While a specific solid-phase synthesis for this compound has not been explicitly reported, general methods for the solid-phase synthesis of benzimidazoles have been developed. nih.gov A common strategy involves attaching a substituted o-phenylenediamine to a resin. The benzimidazole ring is then formed by reaction with an aldehyde or carboxylic acid derivative. Finally, the desired product is cleaved from the solid support. nih.gov
A "traceless" linker strategy is often employed, where the point of attachment to the resin is not apparent in the final product. acs.orgnih.gov For example, a resin-bound o-phenylenediamine can be reacted with an aldehyde, followed by oxidative cyclization. Cleavage from the resin then yields the 2-substituted benzimidazole. scilit.com This approach allows for the generation of a diverse range of benzimidazole derivatives with high purity. nih.gov Although not yet documented for this compound, these established solid-phase methodologies could potentially be adapted for its synthesis and the creation of related analogue libraries.
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. nih.gov Several green approaches have been applied to the synthesis of benzimidazoles.
One of the most prominent green chemistry strategies is the use of water as a reaction solvent. nih.govnih.gov Water is non-toxic, non-flammable, and inexpensive. The synthesis of 2-arylbenzimidazoles has been successfully achieved by the condensation of o-phenylenediamines and aromatic aldehydes in water, often with high yields and simple product isolation. nih.gov
Solvent-free reactions, also known as solid-state reactions, represent another important green chemistry approach. researchgate.net These reactions are often facilitated by grinding the reactants together or by microwave irradiation. acs.org The absence of a solvent reduces waste and simplifies the work-up procedure. The synthesis of 2-arylbenzimidazoles has been reported under solvent-free conditions by reacting 1,2-phenylenediamine derivatives with arylidene malononitrile, with excellent yields. nih.gov
The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially reused, is another cornerstone of green chemistry. mdpi.com Various solid acid catalysts and supported metal nanoparticles have been employed for the synthesis of benzimidazoles, offering advantages in terms of recyclability and reduced environmental impact. mdpi.com
Synthesis of Structurally Related Derivatives and Analogues for Structure-Activity Studies
The synthesis of a diverse range of derivatives and analogues of a lead compound is crucial for establishing structure-activity relationships (SAR). This process helps in identifying the key structural features responsible for the biological activity and in optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.
For this compound, SAR studies would involve modifications at several positions, including the benzimidazole ring, the pyridine ring, and the linkage between them. For example, substituting the benzimidazole ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets. Similarly, altering the substituents on the pyridine ring can influence the compound's solubility, lipophilicity, and binding affinity.
Several studies have reported the synthesis of benzimidazole-pyridine hybrids and other related analogues for various therapeutic targets. For instance, a series of benzimidazole derived sulfonylureas were synthesized and evaluated as antagonists of the P2Y1 receptor, with one derivative showing an IC50 value of 0.19 µM. Another study on benzothiazolyl-pyridine hybrids identified compounds with significant antiviral activity against H5N1 and SARS-CoV-2. The synthesis of benzimidazole-pyrazole hybrids has also been explored, leading to compounds with anti-inflammatory and radical scavenging activities.
The general approach for synthesizing these analogues involves the coupling of pre-functionalized benzimidazole and pyridine precursors or the construction of one heterocyclic ring onto the other. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.
Table 2: Examples of Structurally Related Derivatives and Analogues for SAR Studies This table is interactive. You can sort and filter the data.
| Compound Class | Synthesized Derivatives | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|---|
| Benzimidazole derived sulfonylureas | 25 derivatives with various substitutions | P2Y1 receptor antagonists | Derivative 1h showed an IC50 of 0.19 ± 0.04 µM. | |
| Benzothiazolyl-pyridine hybrids | 13 derivatives with different aryl substitutions | Antiviral (H5N1, SARS-CoV-2) | Compounds with fluorine atoms (8f-h ) showed better activity. 8h had an IC50 of 3.669 µM against SARS-CoV-2. | |
| Benzimidazole-pyrazole hybrids | 10 derivatives with varied aryl groups on pyrazole (B372694) | Anti-inflammatory, Antioxidant | para-nitrophenyl substituted pyrazole (6a ) showed highest anti-inflammatory activity. | |
| 5-sulfonyl benzimidazole derivatives | Various sulfonyl substitutions at C5 | CB2-receptor agonists | 2-ethoxypyridin-4-yl sulfonyl moiety showed good selectivity. |
Structural Characterization and Spectroscopic Analysis of 5 1h Benzimidazol 2 Yl Pyridin 2 Ol
X-ray Crystallography for Solid-State Structure Elucidation
The molecular structure of 5-(1H-benzimidazol-2-yl)pyridin-2-ol is expected to be nearly planar. The benzimidazole (B57391) ring system itself is inherently planar, a feature confirmed in numerous crystallographic studies of its derivatives. nih.gov Similarly, the pyridine (B92270) ring is planar. In analogous compounds, such as 2-(Pyridin-4-yl)-1H-benzimidazole, the benzimidazole and pyridine planes are nearly coplanar, exhibiting only a small dihedral angle of 3.62 (11)°. researchgate.net This suggests a high degree of conjugation across the two ring systems. The planarity is a crucial factor influencing the electronic properties and potential for intermolecular interactions.
Table 1: Expected Dihedral Angles in Benzimidazole-Pyridine Systems
| Interacting Rings | Typical Dihedral Angle (°) | Reference Compound |
|---|---|---|
| Benzimidazole and Pyridine | ~3.6 | 2-(Pyridin-4-yl)-1H-benzimidazole |
Data derived from closely related structures.
The pyridin-2-ol tautomer is capable of forming a significant intramolecular hydrogen bond. This interaction occurs between the hydroxyl group (-OH) on the pyridine ring and one of the nitrogen atoms of the benzimidazole ring (O-H···N). This type of hydrogen-bonding motif has been confirmed in other benzimidazole derivatives designed to include it. nih.gov In one such representative crystal structure, the distance between the hydrogen and the acceptor nitrogen was found to be 1.62 Å, which is considerably shorter than the sum of their van der Waals radii, and the O-H···N bond angle was 157.5°, close to the ideal 180° for a strong hydrogen bond. nih.gov This intramolecular bond would create a stable six-membered ring, influencing the molecule's conformation and chemical properties. The strength of such O-H···N hydrogen bonds has been estimated to be greater than that of O-H···O bonds in similar systems. nih.gov
In the solid state, the molecular packing is dictated by a combination of intermolecular forces. For the pyridin-2(1H)-one tautomer, strong intermolecular hydrogen bonds are expected. Specifically, the N-H group of the benzimidazole ring can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of the pyridone ring of an adjacent molecule, forming N-H···O linkages. nih.gov These interactions typically lead to the formation of infinite chains or dimeric structures, which are common motifs in the crystal packing of related compounds. nih.govrsc.org
In addition to hydrogen bonding, π-π stacking interactions are a defining feature of the crystal structures of aromatic heterocyclic compounds like this one. acs.org The planar benzimidazole and pyridine rings facilitate face-to-face stacking. researchgate.netrsc.org In related structures, these interactions are characterized by centroid-to-centroid distances typically in the range of 3.5 to 3.9 Å. researchgate.net These stacking forces, along with weaker C-H···π interactions, play a crucial role in stabilizing the three-dimensional crystal lattice. rsc.orgnih.gov
Table 2: Common Intermolecular Interactions in Benzimidazole Derivatives
| Interaction Type | Typical Distance / Geometry | Role in Crystal Packing |
|---|---|---|
| N-H···O Hydrogen Bond | ~2.7 - 3.0 Å (N···O) | Formation of chains or dimers |
| π-π Stacking | 3.5 - 3.9 Å (centroid-centroid) | Stabilization of layered structures |
Data derived from analogous systems.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.
A broad absorption band is expected in the region of 3400-2700 cm⁻¹. This region is complex due to the overlap of N-H stretching from the imidazole (B134444) ring, O-H stretching from the pyridinol tautomer, and aromatic C-H stretching. nih.govnist.gov The N-H stretching in benzimidazoles often appears as a broad band due to extensive hydrogen bonding in the solid state. researchgate.net For the pyridin-2(1H)-one tautomer, a strong absorption band corresponding to the C=O stretching vibration would be prominent, typically appearing around 1650-1680 cm⁻¹. rrpharmacology.ru The C=N stretching vibration of the imidazole ring is expected around 1625 cm⁻¹, and various C=C stretching vibrations from the aromatic rings would appear in the 1600-1450 cm⁻¹ region. researchgate.net
Table 3: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400 - 2700 (broad) | ν(N-H), ν(O-H), ν(C-H) | Imidazole, Pyridinol, Aromatic rings |
| ~1660 | ν(C=O) | Pyridone tautomer |
| ~1625 | ν(C=N) | Imidazole ring |
| 1600 - 1450 | ν(C=C) | Aromatic rings |
| ~750 | δ(C-H) out-of-plane | Benzene (B151609) ring |
Data compiled from studies on related benzimidazole and pyridinone compounds.
Raman spectroscopy is a complementary technique to FT-IR that is particularly sensitive to non-polar bonds and symmetric vibrations. While published Raman spectra for this compound are scarce, data for close analogs like 2-(2'-pyridyl)benzimidazole confirm the utility of the technique for this class of molecules. researchgate.netnih.govchemicalbook.com A Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes, which are often weak in IR spectra. The symmetric stretching of the C-C bonds within the rings would also be prominent. Because water is a weak Raman scatterer, this technique is well-suited for studying such compounds in aqueous environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the precise structure of this compound. The analysis is particularly insightful due to the existence of tautomeric forms, primarily the pyridin-2-ol and pyridin-2(1H)-one structures. The equilibrium between these forms is influenced by factors such as solvent and temperature, which is reflected in the NMR data. The data presented here is based on analyses in DMSO-d₆, a common solvent for benzimidazole derivatives, which tends to stabilize the pyridin-2(1H)-one tautomer. rsc.org
¹H NMR Spectroscopy for Proton Environment Characterization
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the benzimidazole ring and the pyridone ring.
Benzimidazole Protons: The benzimidazole moiety typically displays a symmetric pattern if the two nitrogen environments are averaged by rapid proton exchange. However, in a fixed tautomer, it would present as an AA'BB' or a more complex four-proton system in the aromatic region (approximately 7.20-7.70 ppm), corresponding to H-4/H-7 and H-5/H-6. chemicalbook.comresearchgate.net The N-H proton of the benzimidazole ring gives a characteristic broad signal at a high chemical shift (around 13.0 ppm), which is exchangeable with D₂O. rsc.orgchemicalbook.com
Pyridone Protons: The protons on the pyridone ring are influenced by the electron-withdrawing effect of the carbonyl group and the ring nitrogen. This leads to distinct chemical shifts for H-3, H-4, and H-6.
Labile Protons: In addition to the benzimidazole N-H, the pyridone tautomer has its own N-H proton, while the pyridinol tautomer has an O-H proton. These labile protons are typically broad and appear downfield in DMSO-d₆.
The following table outlines the anticipated ¹H NMR spectral data for the predominant pyridin-2(1H)-one tautomer.
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzimidazole NH | ~13.10 | br s | - |
| Pyridone NH | ~12.90 | br s | - |
| Pyridine H-6 | ~8.20 | d | ~2.5 |
| Pyridine H-4 | ~7.85 | dd | ~9.5, 2.5 |
| Benzimidazole H-4/H-7 | ~7.75 | m | - |
| Benzimidazole H-5/H-6 | ~7.30 | m | - |
| Pyridine H-3 | ~6.50 | d | ~9.5 |
Note: This is an interactive data table based on predicted values from analogous compounds. rsc.orgchemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy for Carbon Skeleton Determination
¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The chemical shifts are highly indicative of the electronic environment of each carbon atom. A key indicator of the pyridin-2(1H)-one tautomer is the presence of a signal corresponding to a carbonyl carbon (C=O) at a very low field, typically above 160 ppm.
The carbon signals for the benzimidazole and pyridone rings are expected in the aromatic region (110-155 ppm). The C-2 carbon of the benzimidazole ring, being situated between two nitrogen atoms, typically appears around 150-152 ppm. rsc.org The carbons of the benzene portion of the benzimidazole ring will show four distinct signals in the case of slow tautomerization. mdpi.comresearchgate.net
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| Pyridone C=O (C-2) | ~163.0 |
| Benzimidazole C-2 | ~151.5 |
| Benzimidazole C-3a/C-7a | ~140.0 (broad) |
| Pyridine C-5 | ~138.0 |
| Pyridine C-6 | ~135.5 |
| Pyridine C-4 | ~125.0 |
| Benzimidazole C-4/C-7 | ~123.0 |
| Benzimidazole C-5/C-6 | ~115.0 |
| Pyridine C-3 | ~108.0 |
Note: This is an interactive data table based on predicted values from analogous compounds. rsc.orgresearchgate.net
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org For this compound, key COSY cross-peaks would be expected between the adjacent protons on the pyridone ring (H-3 with H-4, and H-4 with H-6) and within the benzimidazole ring system (H-4 with H-5; H-5 with H-6; H-6 with H-7). magritek.com This confirms the spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. columbia.edu This allows for the confident assignment of carbon signals based on the previously established proton assignments. For example, the signal for the proton at C-6 of the pyridine ring would show a cross-peak to the C-6 carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for establishing the connectivity between the benzimidazole and pyridine rings. A definitive HMBC correlation would be observed between the pyridine protons (H-4 and H-6) and the C-2 carbon of the benzimidazole ring, confirming the linkage at this position. Correlations from the pyridine H-6 proton to the benzimidazole C-2 would also solidify this assignment.
Electronic Absorption and Emission Spectroscopy
The electronic spectra of this compound are governed by its extended π-conjugated system and the potential for intramolecular proton transfer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show multiple bands corresponding to π→π* and n→π* electronic transitions within the benzimidazole and pyridinol/pyridone chromophores. The extended conjugation between the two ring systems typically results in a bathochromic (red) shift compared to the individual heterocycles. scielo.br
The spectrum's features are highly sensitive to the solvent environment and pH. researchgate.net In various solvents, the position of the absorption maxima (λmax) can shift due to changes in the tautomeric equilibrium and specific solute-solvent interactions. Generally, multiple absorption bands are expected in the range of 250-400 nm.
| Transition Type | Expected λmax Range (nm) | Chromophore |
| π→π | 270-290 | Benzimidazole |
| π→π | 330-380 | Conjugated Pyridone/Pyridinol-Benzimidazole |
Note: This is an interactive data table based on predicted values from analogous compounds. scielo.brresearchgate.net
Fluorescence Spectroscopy and Luminescence Properties
The compound this compound is an excellent candidate for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This phenomenon arises from the presence of a proton-donating group (the -OH of the pyridinol tautomer) and a proton-accepting site (a nitrogen atom on the benzimidazole) in close proximity.
Upon absorption of UV light, the molecule is promoted to an excited state. In this state, the acidity of the -OH group increases, facilitating the transfer of a proton to the nearby nitrogen atom. This creates a new, transient excited-state species (a keto-type tautomer), which has a different electronic structure. When this new species relaxes to the ground state, it emits light at a significantly longer wavelength than would be expected otherwise. This results in an unusually large Stokes shift. nih.govnih.gov
The fluorescence emission is therefore expected to be highly dependent on the solvent. In non-polar solvents, one might observe emission from the initial "enol" form. In polar or protic solvents that stabilize the proton-transferred "keto" form, a strong, red-shifted emission is anticipated. researchgate.netresearchgate.net
| Fluorescence Property | Expected Observation | Underlying Mechanism |
| Stokes Shift | Large ( > 150 nm) | Excited-State Intramolecular Proton Transfer (ESIPT) |
| Emission Maximum (λem) | 480-550 nm | Emission from the proton-transferred keto-tautomer |
| Solvatochromism | Strong; emission wavelength sensitive to solvent polarity | Solvent stabilization of different excited-state species |
Note: This is an interactive data table based on predicted values from analogous compounds. nih.govnih.gov
Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of chemical compounds. For this compound, this analysis provides crucial information for its identification and characterization. The compound has a molecular formula of C₁₂H₉N₃O and a monoisotopic mass of 211.07455 Da. uni.lu It is often referred to by its tautomeric name, 5-(1H-benzimidazol-2-yl)-1H-pyridin-2-one.
In a typical LC-MS analysis using electrospray ionization (ESI) in positive ion mode, the compound is expected to be protonated, forming the pseudomolecular ion [M+H]⁺. The predicted mass-to-charge ratio (m/z) for this ion is 212.08183. uni.lu The observation of this ion in the mass spectrum confirms the molecular weight of the compound.
The fragmentation process would likely initiate from the protonated molecular ion [M+H]⁺. Key fragmentation steps are expected to involve the characteristic loss of small neutral molecules from the heterocyclic rings. A primary fragmentation pathway for the benzimidazole moiety involves the cleavage of the imidazole ring, often leading to the expulsion of a hydrogen cyanide (HCN) molecule. Another potential fragmentation pathway for the pyridinone ring is the loss of a carbon monoxide (CO) molecule, a common fragmentation for such cyclic carbonyl structures.
Further fragmentation could involve the cleavage of the bond between the benzimidazole and pyridinone rings, leading to the formation of ions corresponding to each of the individual ring systems. The analysis of these fragment ions allows for the confirmation of the different structural parts of the molecule.
Table 1: Predicted m/z Values for Adducts of this compound This table is based on predictive data and may not represent experimentally observed values.
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 212.08183 |
| [M+Na]⁺ | 234.06377 |
| [M-H]⁻ | 210.06727 |
| [M+NH₄]⁺ | 229.10837 |
| [M+K]⁺ | 250.03771 |
| [M+H-H₂O]⁺ | 194.07181 |
| Data sourced from PubChem. uni.lu |
Table 2: Proposed Fragmentation Pattern of this compound This table represents a theoretical fragmentation pattern based on general mass spectrometry principles for related structures.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |
| 212.08183 | 184.07123 | CO | Ion of benzimidazole attached to a pyridine ring |
| 212.08183 | 185.07163 | HCN | Ion of the remaining benzimidazole structure attached to the pyridinone ring |
| 184.07123 | 157.06103 | HCN | Ion of the remaining pyridine ring structure |
Computational and Theoretical Investigations of 5 1h Benzimidazol 2 Yl Pyridin 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For complex heterocyclic systems such as 5-(1H-benzimidazol-2-yl)pyridin-2-ol, these calculations can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic transitions.
Density Functional Theory (DFT) has become one of the most popular and effective methods for quantum chemical calculations, balancing computational cost with accuracy. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule from its electron density. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for studying organic molecules. researchgate.netrsc.org
The first step in a typical DFT study is molecular geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a DFT study of a related compound, 2-(pyren-1-yl)-1H-benzimidazole, the structure was optimized at the B3LYP/6-311G(d,p) level of theory to compare with experimental X-ray diffraction data. researchgate.net Such calculations for this compound would reveal the planarity between the benzimidazole (B57391) and pyridine (B92270) rings and the precise spatial arrangement of the atoms.
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also a primary output of DFT calculations. This information is fundamental to understanding the molecule's reactivity and spectroscopic properties.
Table 1: Illustrative Optimized Geometric Parameters for a Benzimidazole Derivative (Calculated via DFT) (Note: The following data is for a related structure, 2-(pyren-1-yl)-1H-benzimidazole, and serves as an example of typical results obtained from DFT calculations.) researchgate.net
| Parameter | Bond/Atoms | Value (Å/°) |
| Bond Length | C-C (bridging) | 1.463 |
| Dihedral Angle | Pyrene-Benzimidazole | 42.08° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While computationally less intensive than more advanced methods, HF often serves as a starting point for more accurate, electron-correlation-corrected techniques.
Studies on related pyridine benzimidazole derivatives have employed ab initio calculations at the HF/6-31+G(d) level to determine geometric parameters, vibrational spectra, and other quantum chemical descriptors. researchgate.net These methods provide a foundational understanding of the molecule's properties, although they are generally less accurate than DFT for many applications due to the neglect of electron correlation. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy but at a significantly greater computational expense.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. umich.edunih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govreddit.com This gap is also related to the electronic absorption properties of the molecule; a smaller gap typically corresponds to absorption at a longer wavelength. umich.edu
For benzimidazole derivatives, the HOMO is often located on the electron-rich benzimidazole ring system, while the LUMO may be distributed across the entire molecule or localized on an electron-accepting portion. researchgate.netdntb.gov.ua DFT calculations are commonly used to compute the energies of these orbitals and map their electron density distributions. researchgate.netdergipark.org.tr
Table 2: Illustrative Frontier Orbital Energies and Properties for a Benzimidazole Derivative (Note: The following data is for 2-methyl-1h-benzimidazole-5-carboxylic acid and serves as an example of typical results from HOMO-LUMO analysis.) dergipark.org.tr
| Parameter | Value (eV) |
| E(HOMO) | -6.21 |
| E(LUMO) | -1.95 |
| Energy Gap (ΔE) | 4.26 |
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is a plot of the electrostatic potential mapped onto the constant electron density surface of a molecule. The MESP provides a visual representation of the charge distribution, identifying regions of positive and negative potential.
Different colors on the MESP map signify different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov
Blue: Regions of most positive electrostatic potential, electron-deficient, and indicative of sites susceptible to nucleophilic attack. These are typically located around hydrogen atoms attached to electronegative atoms. nih.gov
Green: Regions of zero or neutral potential. nih.gov
For a molecule like this compound, MESP analysis would likely show negative potential (red) around the oxygen atom of the pyridinol group and the nitrogen atoms of the benzimidazole ring, highlighting these as primary sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the N-H protons of the imidazole (B134444) and pyridinol moieties.
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. malayajournal.org This analysis provides a detailed picture of bonding, lone pairs, and intermolecular interactions, such as hyperconjugation. The stability of a molecule can be linked to these charge delocalization effects. researchgate.net
Key global reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."
Global Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. nih.gov
These descriptors provide a framework for comparing the reactivity of different molecules. For example, the electrophilicity index for the fungicide benomyl, a benzimidazole derivative, was found to be 2.08, suggesting it is a good electrophile. nih.gov
Table 3: Illustrative Global Reactivity Descriptors (Note: These values are conceptual and serve to illustrate the type of data obtained.)
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
| Global Softness (S) | 1 / η | Reciprocal of hardness |
| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons |
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, FT-IR)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic characteristics of molecules like this compound. These theoretical calculations provide insights into the electronic and vibrational properties of the molecule, which can be correlated with experimental data for structural confirmation.
Studies on similar benzimidazole derivatives have demonstrated the accuracy of DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, in predicting spectroscopic data. mdpi.comdntb.gov.uaresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra. beilstein-journals.org For analogous compounds, these calculations can accurately reproduce experimental absorption maxima, providing information about the electronic transitions occurring within the molecule. beilstein-journals.org The calculated HOMO and LUMO energies are crucial in this context, as they reveal the potential for charge transfer within the molecule. dntb.gov.ua
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating the 1H and 13C NMR chemical shifts. researchgate.net Theoretical and experimental NMR chemical shifts for related benzimidazole structures have shown strong correlation, confirming that the calculated structures are nearly identical to the experimental ones. mdpi.comdntb.gov.ua
FT-IR Spectroscopy: DFT calculations are used to compute the vibrational frequencies of the molecule. The Potential Energy Distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes of the functional groups. dntb.gov.uaresearchgate.net For related structures, there is often a good agreement between the theoretical and experimental FT-IR and FT-Raman spectra. mdpi.comresearchgate.net
Below is a representative table illustrating the type of data generated from these computational studies for a benzimidazole derivative.
| Spectroscopic Technique | Parameter | Theoretical Value (DFT/B3LYP) | Experimental Value |
|---|---|---|---|
| UV-Vis | λmax (nm) | 310 | 315 |
| NMR (ppm) | 1H Chemical Shift | 7.20-8.10 | 7.15-8.05 |
| 13C Chemical Shift | 110-150 | 112-152 | |
| FT-IR (cm-1) | N-H Stretch | 3450 | 3445 |
| C=O Stretch | 1680 | 1685 |
Studies of Intramolecular Proton Transfer Mechanisms (e.g., ESIPT)
The structure of this compound features both a proton-donating group (the pyridinol -OH) and proton-accepting sites (the benzimidazole and pyridine nitrogen atoms), making it a candidate for Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.govacs.org ESIPT is a photophysical process where a proton is transferred within the same molecule upon electronic excitation. acs.org This phenomenon is often associated with a large Stokes shift and can be highly sensitive to the molecular environment. nih.govacs.org
Computational studies, including the analysis of potential energy surfaces (PES), are critical for understanding the ESIPT mechanism. nih.govacs.org By scanning the potential energy along the proton transfer coordinate (e.g., the O-H bond distance), researchers can determine the stability of different tautomeric forms in both the ground (S0) and excited (S1) states. nih.govacs.org For similar molecules, calculations often show that while the enol form is more stable in the ground state, the keto tautomer becomes more stable upon photoexcitation, driving the proton transfer process. acs.org This process can lead to fluorescence quenching if the excited keto tautomer deactivates through a non-radiative pathway. nih.gov
Computational Analysis of Intermolecular Interactions
The way molecules of this compound interact with each other in the solid state is governed by non-covalent interactions, primarily hydrogen bonding and π-π stacking. Computational methods allow for the quantification of the energies associated with these interactions.
The presence of N-H and O-H groups, as well as nitrogen and oxygen atoms, allows this compound to act as both a hydrogen bond donor and acceptor. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in a crystal structure. nih.gov For similar heterocyclic compounds, this analysis often reveals that H···H, C···H, and O···H contacts are the most significant, indicating that van der Waals forces and hydrogen bonding are the dominant interactions governing the crystal packing. nih.gov Quantum chemical calculations can be employed to determine the interaction free energies of hydrogen bonds. mdpi.com
The aromatic benzimidazole and pyridine rings are capable of engaging in π-π stacking interactions. libretexts.org These interactions, which involve a combination of dispersion and electrostatic forces, are crucial for the stabilization of crystal structures and biological complexes. libretexts.orgnih.gov High-level ab initio calculations, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster methods, are necessary to accurately model these dispersion-dominated interactions. researchgate.netarxiv.org Calculations on pyridine dimers have shown that the antiparallel-displaced geometry is the most stable, with a significant binding energy. researchgate.net For larger polyaromatic systems, the interaction energy per atom can be substantial, highlighting the importance of these forces in supramolecular assembly. arxiv.org
| Interaction Type | Model System | Calculated Binding Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| π-π Stacking | Benzene (B151609) Dimer | ~2.4-2.8 | Ab initio |
| π-π Stacking | Pyridine Dimer (Antiparallel-displaced) | 3.97 | MP2/6-311++G** |
| π-π Stacking | Naphthalene Dimer | ~4.1 | CCSD(T) |
| Hydrogen Bonding | Pyridine-Water | -29.8 kJ/mol (~7.1) | Quantum Chemical |
Molecular Docking Studies of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. scispace.com This method is widely used in drug discovery to understand binding modes and to screen virtual libraries of compounds for potential biological activity. researchgate.net Benzimidazole derivatives have been extensively studied as inhibitors of various protein targets. semanticscholar.org
For instance, derivatives of this compound have been investigated as potential inhibitors for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.govnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the target protein. researchgate.netnih.gov In studies of VEGFR-2 inhibitors, the benzimidazole moiety often forms crucial hydrogen bonds with residues like Cys919 and Asp1046 in the hinge region of the ATP-binding pocket. nih.gov
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| VEGFR-2 | 2OH4 | Benzimidazole-urea inhibitor | -8.5 to -10.0 | Cys919, Asp1046, Glu885 |
| Pteridine Reductase 1 | - | Benzimidazole-oxadiazole derivative | -64.78 | - |
| IGF-1R | - | 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one | - | - |
| AChE | - | 2-Arylbenzimidazole derivative | - | Trp84, Tyr334 |
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.idnih.gov These models are invaluable for predicting the activity of newly designed compounds and for guiding the optimization of lead structures. nih.gov
For benzimidazole derivatives, QSAR studies have been performed to model their activity as anticancer, antimalarial, and enzyme inhibitors. ui.ac.idnih.gov These models typically use a set of calculated molecular descriptors (e.g., electronic, topological, spatial) to build a regression equation. nih.gov For example, a QSAR study on benzimidazole derivatives as antimalarial agents used multiple linear regression (MLR) to develop a model that could predict the IC50 values of new compounds. ui.ac.id Similarly, studies on pyrimidine (B1678525) derivatives as VEGFR-2 inhibitors have used both MLR and artificial neural networks (ANN) to build predictive QSAR models. nih.gov Such models help identify which structural features are critical for activity. For instance, SAR studies on inhibitors of Insulin-like Growth Factor 1-Receptor (IGF-1R) showed that introducing amine-containing side chains at the 4-position of the pyridone ring significantly boosted potency. nih.gov
Molecular Mechanisms and Biological Activity in Preclinical Research
Enzyme Inhibition Studies
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
Preclinical research data on the direct inhibitory activity of 5-(1H-benzimidazol-2-yl)pyridin-2-ol against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are not available in the reviewed scientific literature. While dual inhibition of COX and 5-LOX is a known strategy for developing anti-inflammatory agents, specific studies evaluating this compound for such activity have not been reported. nih.govcapes.gov.br
Topoisomerase Inhibition
There is no available data in the scientific literature from preclinical models regarding the topoisomerase inhibitory activity of this compound. Although other structurally distinct benzimidazole (B57391) derivatives have been evaluated as topoisomerase inhibitors, this specific molecule has not been reported in such studies. wikipedia.orgnih.gov
Tyrosine Kinase Receptor Inhibition (e.g., TIE-2, VEGFR-2)
The this compound scaffold has been identified as a potent inhibitor of specific receptor tyrosine kinases. A key example from this structural class is the compound BMS-536924, a small molecule inhibitor that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). ncats.io
BMS-536924 acts as an ATP-competitive inhibitor of IGF-1R and IR. ncats.io In preclinical studies, it has demonstrated the ability to block the catalytic activity of IGF-1R and the downstream signaling pathways involving Akt and MAPK. ncats.io This inhibition of IGF-1R signaling leads to a reduction in cell proliferation across a wide variety of human cancer cell lines. ncats.ionih.gov For instance, in a panel of 23 breast cancer cell lines, the MCF7 line was found to be the most sensitive to BMS-536924, exhibiting an IC50 of 1.2 µM. nih.gov
While IGF-1R and IR are prominent members of the receptor tyrosine kinase family, specific preclinical data detailing the inhibitory concentration of this compound or its close analog BMS-536924 against TIE-2 and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are not reported in the currently available literature.
Table 1: Inhibitory Activity of BMS-536924 against Receptor Tyrosine Kinases
| Target Enzyme | IC50 (nM) |
| Insulin-like Growth Factor-1 Receptor (IGF-1R) | 100 |
| Insulin Receptor (IR) | 73 |
| Data sourced from preclinical biochemical assays. ncats.io |
TrmD Inhibition
No preclinical data could be located in the reviewed scientific literature concerning the inhibition of TrmD (tRNA (Guanine37-N1)-methyltransferase) by this compound.
Lysine (B10760008) Demethylase Inhibition
In the reviewed scientific literature, there are no preclinical studies that report the activity of this compound as an inhibitor of lysine demethylases. While other complex heterocyclic structures incorporating benzimidazole have been investigated for this activity, data on this specific compound is absent. mdc-berlin.denih.govmdpi.com
H+/K+-ATPase Proton Pump Inhibition (preclinical models)
There is no scientific literature available from preclinical models that describes the inhibition of the H+/K+-ATPase proton pump by this compound. The well-known benzimidazole-based proton pump inhibitors, such as omeprazole (B731) and pantoprazole, belong to a different chemical class, characterized by a pyridinylmethylsulfinyl linkage that is absent in this compound. nih.govnih.gov Although other benzimidazole derivatives have been explored for this target, no data exists for this compound. nih.gov
Interactions with Biomolecular Structures
The ability of a compound to interact with essential biomolecules is a key determinant of its pharmacological profile. For this compound, research into its binding with DNA, proteins, and cytoskeletal components provides critical insights into its mechanism of action at the molecular level.
Benzimidazole derivatives are well-documented for their capacity to interact with DNA, a characteristic that is often associated with their anticancer and antimicrobial properties. nih.gov These interactions can occur through non-covalent forces, including groove binding and intercalation. nih.gov The planar structure of the benzimidazole ring system is conducive to insertion between the base pairs of the DNA double helix, a process known as intercalation. This can lead to structural distortions of the DNA, interfering with replication and transcription.
Studies on bisbenzimidazole derivatives have shown a preference for binding to the minor groove of DNA, particularly at AT-rich sequences. nih.gov The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov For instance, a study on novel 1H-benzo[d]imidazole derivatives demonstrated strong binding affinity and thermal stabilization of AT-sequence-specific DNA. nih.gov Furthermore, computational studies on 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) have suggested that it binds with CT-DNA via an intercalative mode. researchgate.net
The interaction of metal complexes of pyridinyl-benzimidazoles with DNA has also been explored. A series of heteroleptic mononuclear copper(II) complexes derived from 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine were found to interact with the minor groove of duplex DNA, with binding constants in the order of 10⁴ M⁻¹. rsc.org
While direct studies on this compound are limited, the existing data on structurally related compounds suggest that it likely interacts with DNA, potentially through a combination of intercalation and groove binding.
Table 1: DNA Binding Characteristics of Related Benzimidazole Derivatives This table presents data from studies on compounds structurally related to this compound, as direct data for the specified compound is not available.
| Compound/Complex | DNA Type | Binding Mode | Binding Constant (K_b) / Other Metrics | Reference |
|---|---|---|---|---|
| 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) | CT-DNA | Intercalation | Not specified | researchgate.net |
| Cu(Mebzimpy)(bpy)₂ | ss-DNA | Minor Groove Binding | K_b in the order of 10⁴ M⁻¹ | rsc.org |
| Cu(Mebzimpy)(phen)₂ | ss-DNA | Minor Groove Binding | K_b in the order of 10⁴ M⁻¹ | rsc.org |
| Cu(Mebzimpy)(Mephen)₂ | ss-DNA | Minor Groove Binding | K_b in the order of 10⁴ M⁻¹ | rsc.org |
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport. researchgate.net Compounds that interfere with microtubule dynamics are known as microtubule-targeting agents (MTAs) and are a cornerstone of cancer chemotherapy. researchgate.net The benzimidazole scaffold is present in several well-known MTAs, such as nocodazole, which inhibits tubulin polymerization. nih.gov
Benzimidazole derivatives can exert their effects by either destabilizing or stabilizing microtubules. nih.gov Many act as inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. nih.gov This binding prevents the conformational changes necessary for tubulin to assemble into microtubules. nih.gov However, recent research has also identified benzimidazole derivatives that act as microtubule-stabilizing agents, a mechanism similar to that of paclitaxel. nih.gov For instance, the benzimidazole derivatives NI-11 and NI-18 have been shown to exhibit anticancer activity by stabilizing the microtubule network. nih.gov
Studies on 1H-benzimidazol-2-yl hydrazones have demonstrated their ability to modulate tubulin polymerization, elongating the nucleation phase and slowing down the polymerization process. nih.gov Computational docking studies have suggested that these compounds bind to the colchicine binding site of tubulin. nih.gov Given that this compound shares the core benzimidazole structure, it is plausible that it could also modulate microtubule polymerization, although its specific effect—whether stabilizing or destabilizing—requires experimental verification.
Table 2: Effects of Benzimidazole Derivatives on Tubulin Polymerization This table includes findings on various benzimidazole derivatives, as specific data for this compound is not currently available.
| Compound/Class | Effect on Tubulin Polymerization | Binding Site | Reference |
|---|---|---|---|
| Nocodazole | Inhibition of assembly | Colchicine site | nih.gov |
| 1H-benzimidazol-2-yl hydrazones | Elongation of nucleation phase, slowing of polymerization | Colchicine site (predicted) | nih.gov |
| Benzimidazole derivatives NI-11 and NI-18 | Stabilization of microtubule network | Not specified | nih.gov |
The interaction of small molecules with plasma proteins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. Several studies have investigated the binding of benzimidazole derivatives to these proteins.
Research on a series of novel benzimidazole derivatives showed that they can bind to BSA, with the interaction leading to fluorescent quenching through the formation of a ground-state complex. nih.gov Thermodynamic analysis of one such derivative, compound 11d, indicated that its association with BSA was primarily driven by hydrogen bonds and van der Waals forces. nih.gov Similarly, a study on the interaction of imidazole (B134444) derivatives with HSA revealed a high binding affinity, with binding constants in the order of 10⁴ M⁻¹, and identified the binding site as Sudlow's site I in subdomain IIA. bohrium.com The binding was found to be a spontaneous process involving hydrophobic and electrostatic interactions. bohrium.com
The binding of a 1-(2-picolyl)-3-(2-picolyl) benzimidazole iodide (PPB) to HSA was also found to be spontaneous, driven by hydrogen bonds and van der Waals forces, with a binding distance of 3.49 nm from the Trp 214 residue. nih.gov These findings suggest that benzimidazole derivatives, and likely this compound, can bind to serum albumins, which would have significant implications for their bioavailability and transport in the bloodstream.
Table 3: Binding Parameters of Benzimidazole Derivatives with Serum Albumins This table summarizes data from studies on the interaction of various benzimidazole derivatives with bovine serum albumin (BSA) and human serum albumin (HSA).
| Compound | Protein | Binding Constant (K_a or K_b) | Primary Driving Forces | Reference |
|---|---|---|---|---|
| Benzimidazole derivative 11d | BSA | Not specified, but forms ground-state complex | Hydrogen bonds and van der Waals forces | nih.gov |
| Imidazole derivatives (BPTI, BFDI, BDTI) | HSA | ~10⁴ M⁻¹ at 296 K | Hydrophobic and electrostatic interactions | bohrium.com |
Investigating Antimicrobial Activity in Cellular and In Vitro Models
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. benthamscience.comnih.gov The fusion of this moiety with a pyridinol ring in this compound suggests a potential for antimicrobial activity, which has been explored in various preclinical models.
Benzimidazole derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, a benzimidazole derivative synthesized from citronellal (B1669106) showed excellent activity against Gram-positive bacteria (Staphylococcus aureus) and moderate activity against Gram-negative bacteria (Escherichia coli). ijbbb.org The antibacterial effect of benzimidazoles is often attributed to the azomethine group (-N=CH-). ijbbb.org
Some pyridinyl-1H-benzimidazoles and their metal complexes have been tested against a panel of bacteria including Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov The silver(I) complexes, in particular, showed considerable activity. nih.gov
Recent studies have focused on specific molecular targets. For example, some thieno[2,3-d]pyrimidine (B153573) derivatives bearing a benzimidazole moiety have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial protein synthesis. mdpi.com Molecular docking studies have shown a high affinity of these compounds for the TrmD from P. aeruginosa. mdpi.com
Table 4: Antibacterial Activity of Selected Benzimidazole Derivatives This table presents the minimum inhibitory concentration (MIC) values and other activity metrics for various benzimidazole derivatives against different bacterial strains.
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC or Zone of Inhibition) | Reference |
|---|---|---|---|
| Benzimidazole derivative from citronellal | S. aureus (Gram-positive) | ~19 mm inhibition zone | ijbbb.org |
| Benzimidazole derivative from citronellal | E. coli (Gram-negative) | ~15 mm inhibition zone | ijbbb.org |
| Ag(I) complexes of pyridinyl-1H-benzimidazoles | S. aureus, S. epidermidis, E. coli, K. pneumoniae, P. aeruginosa | Considerable activity | nih.gov |
| Benzimidazole-pyrazole hybrids (35e) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | MIC: 64 µg/mL | nih.gov |
The antifungal properties of benzimidazole derivatives are also well-established. nih.govresearchgate.nettubitak.gov.tr The primary mechanism of action for many antifungal azoles, including imidazoles, is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, cell death. The imidazole ring of these compounds can coordinate with the heme cofactor in the active site of CYP51. nih.gov
A variety of benzimidazole derivatives have shown efficacy against fungal pathogens such as Candida albicans, Aspergillus niger, and dermatophytes. nih.govresearchgate.net For example, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have demonstrated potent antifungal activities. researchgate.net Some N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have exhibited high antifungal activity, comparable or superior to the standard drug ketoconazole, against various Candida species. benthamscience.com
The combination of a benzimidazole and a pyridine (B92270) moiety, as seen in this compound, could potentially lead to a multi-target antifungal agent, inhibiting both ergosterol biosynthesis and cell wall synthesis, as pyridine-containing drugs have been implicated as cell wall inhibitors. nih.gov
Table 5: Antifungal Activity of Selected Benzimidazole Derivatives This table provides the minimum inhibitory concentration (MIC) values for various benzimidazole derivatives against different fungal strains.
| Compound/Derivative | Fungal Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 1-nonyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp. | Good activity | researchgate.net |
| 1-decyl-1H-benzo[d]imidazole | Candida spp., Aspergillus spp. | Good activity | researchgate.net |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (2a, 2c, 2e) | C. albicans, C. krusei, C. glabrata, C. parapsilosis | High activity, comparable to ketoconazole | benthamscience.com |
| Benzimidazole-pyrazole hybrid (28f, 28h) | C. albicans | MIC: 62.5 µg/mL | nih.gov |
Anti-inflammatory and Analgesic Mechanisms in Preclinical Models
The benzimidazole structure is a recognized pharmacophore for creating agents with both anti-inflammatory and analgesic properties. nih.gov A key mechanism underlying the anti-inflammatory action of benzimidazole derivatives involves the inhibition of phospholipases A2 (PLA2s). nih.gov These enzymes are crucial in the inflammatory cascade as they hydrolyze phospholipids (B1166683) to release arachidonic acid. Arachidonic acid is then converted by cyclooxygenases into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov By inhibiting PLA2, these compounds can effectively cut off the supply of the precursor needed for the synthesis of these key inflammatory molecules.
In preclinical models of pain and inflammation, related heterocyclic compounds have demonstrated significant activity. For example, the compound RS-37619, which shares structural similarities, showed potent analgesic effects in models of inflammatory pain, such as the phenylquinone-induced writhing test and by increasing the pain threshold in inflamed paws. nih.gov Its high level of activity in these models, coupled with a lack of activity in non-inflammatory pain tests like the hot plate test, suggests its analgesic action is primarily mediated through its anti-inflammatory effects rather than a central, morphine-like mechanism. nih.gov The compound was also effective in models of acute (carrageenan-induced edema) and chronic (adjuvant-induced arthritis) inflammation. nih.gov
Antioxidant Activity Investigations
Several studies have explored the antioxidant potential of benzimidazole derivatives through various in vitro assays. A primary mechanism identified is the inhibition of lipid peroxidation (LPO). nih.govbohrium.com Lipid peroxidation is a destructive free-radical chain reaction that damages cell membranes and other lipid-containing structures. In one study, a series of 1H-benzimidazole imine derivatives were tested for their ability to inhibit LPO in rat liver microsomes. The results showed that most of the synthesized compounds exhibited inhibitory activity, with one derivative containing a p-bromophenyl substituent demonstrating 57% inhibition of LPO, a level comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.govbohrium.com
Another common method to evaluate antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on related heterocyclic structures like thiazolo[4,5-b]pyridine (B1357651) and 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated significant radical scavenging capabilities. pensoft.netmdpi.com For instance, certain triazolyl-quinolinone derivatives displayed promising antioxidant activity, with DPPH radical scavenging percentages reaching up to 73.5%, comparable to the standard antioxidant Trolox (77.6%). mdpi.com These findings suggest that the benzimidazole core and related structures can directly neutralize harmful free radicals, contributing to their potential protective effects against oxidative stress.
Table 1: In Vitro Antioxidant Activity of Benzimidazole Derivatives This table is based on data for a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives.
| Compound Feature | LPO Inhibition (%) |
| p-bromophenyl substituent | 57% |
| Standard (BHT) | 65% |
| Range for other derivatives | 15-45% |
Data sourced from studies on rat liver microsomal LPO. nih.govbohrium.com
Anthelmintic Activity Mechanisms in Research Models
Benzimidazoles are a cornerstone of anthelmintic therapy in both human and veterinary medicine. The primary mechanism of action for classic benzimidazole anthelmintics, such as albendazole, involves binding to the protein β-tubulin in the parasitic worm. This binding inhibits the polymerization of microtubules, which are essential for cellular structure, transport, and division. The disruption of these critical cellular functions ultimately leads to the parasite's death.
Recent preclinical research has evaluated new benzimidazole derivatives for their efficacy against various helminths. In vitro studies have confirmed the activity of novel benzimidazole compounds against nematodes like Trichuris muris and Heligmosomoides polygyrus. nih.gov Other research has focused on synthesizing and testing derivatives against parasites such as Trichinella spiralis, with some new compounds showing efficacy greater than or equal to the standard drug albendazole. nih.gov
Interestingly, combining the benzimidazole scaffold with other chemical moieties can enhance its anthelmintic properties. The coordination of 1H-benzimidazole-2-yl hydrazone ligands with zinc(II) cations has been shown to significantly increase anthelmintic activity, in one case boosting the efficacy to 100% against Dicrocoelium lanceatum and Fasciola hepatica in vitro. mdpi.com This suggests that metal complexation could be a viable strategy for developing next-generation anthelmintic drugs. mdpi.com Furthermore, researchers are designing benzimidazole derivatives that possess both anthelmintic and antioxidant properties, aiming to not only kill the parasite but also mitigate the oxidative stress caused by the infection in the host. researchgate.net
Table 2: Anthelmintic Efficacy of a Benzimidazole-Hydrazone Ligand and its Zinc Complex This table shows the in vitro efficacy against Dicrocoelium lanceatum after 24-48 hours of incubation.
| Compound | Efficacy (%) |
| Hydrazone Ligand (L1) | 78% |
| Zinc(II) Complex (ZnL2Cl2) | 100% |
| Albendazole (Standard) | Comparable to L1 |
| Triclabendazole (Standard) | Comparable to L1 |
Data sourced from in vitro studies on parasite viability. mdpi.com
Advanced Research Applications and Future Directions
Development as Fluorescent Molecular Probes and Chemosensors
The development of fluorescent molecular probes and chemosensors is a burgeoning field that relies on molecules capable of signaling the presence of specific analytes through a change in their fluorescence. The 5-(1H-benzimidazol-2-yl)pyridin-2-ol scaffold is a promising candidate for such applications due to its structural similarity to other well-known fluorescent compounds that exhibit phenomena like excited-state intramolecular proton transfer (ESIPT).
Research into related benzimidazole (B57391) derivatives has shown that the core structure is highly sensitive to its environment. For instance, studies on 2-(2'-hydroxyphenyl)benzimidazole (HPBI), a structural analogue, have demonstrated that its fluorescence can be modulated by solvent polarity and the presence of metal ions. This suggests that this compound could be engineered to act as a selective chemosensor. The pyridone and benzimidazole nitrogen atoms can serve as binding sites for metal ions. Upon coordination, the photophysical properties of the molecule, such as its fluorescence emission wavelength and intensity, would be expected to change, providing a detectable signal for the presence of the target ion.
The potential mechanism for sensing is based on the modulation of the ESIPT process. In its ground state, the molecule exists in an enol form. Upon photoexcitation, an intramolecular proton transfer can occur, leading to a keto-like tautomer that is responsible for a large Stokes shifted fluorescence. The presence of analytes, such as metal ions or specific anions, can interfere with this proton transfer process, leading to a distinct and measurable change in the fluorescence output. This on/off or ratiometric signaling is a highly sought-after feature in the design of advanced chemosensors.
Table 1: Potential Sensing Applications for this compound Derivatives
| Target Analyte | Potential Sensing Mechanism | Expected Fluorescence Change |
|---|---|---|
| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Chelation with nitrogen atoms, inhibiting or altering ESIPT. | Quenching or enhancement of fluorescence; ratiometric shift. |
| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions with the benzimidazole N-H proton. | Change in emission wavelength or intensity. |
| pH Changes | Protonation or deprotonation of the heterocyclic rings. | Shift in absorption and emission spectra. |
Potential in Material Science and Optoelectronics
The optoelectronic properties of organic molecules are at the heart of next-generation electronic devices. The this compound structure possesses characteristics that make it a candidate for investigation in material science.
While specific research on the use of this compound in organic electronics is limited, its constituent parts suggest potential. Benzimidazole derivatives are known for their excellent thermal stability and electron-transporting capabilities, making them useful in organic light-emitting diodes (OLEDs). The pyridone moiety can also influence the electronic properties and intermolecular packing of the molecule in the solid state. The combination of these two units could lead to multifunctional materials that possess both electron- and hole-transporting properties, which is advantageous for simplifying the architecture of OLED devices.
Non-linear optical (NLO) materials are crucial for applications in photonics and optical computing. Molecules with a significant change in polarizability upon electronic excitation can exhibit strong NLO responses. The intramolecular charge transfer (ICT) character, often present in molecules with electron-donating and electron-accepting groups, is a key contributor to NLO properties. The this compound scaffold has the potential for such ICT upon suitable substitution, which could make its derivatives interesting candidates for NLO materials. However, dedicated studies quantifying the NLO response of this specific compound are not yet prevalent in the literature.
In the field of organic photovoltaics (OPVs), materials that can absorb sunlight efficiently and facilitate charge separation are required. The benzimidazole core is a component of some organic dyes used in dye-sensitized solar cells (DSSCs). The broad absorption profile and tunable electronic levels of benzimidazole derivatives make them attractive for this purpose. The this compound molecule could potentially serve as a building block for more complex dyes or as a component in bulk heterojunction solar cells, although extensive research in this specific application has not been reported.
Applications in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound is rich in sites for hydrogen bonding. The benzimidazole ring has both a hydrogen bond donor (N-H) and acceptor (N), while the pyridin-2-one moiety also has a hydrogen bond donor (N-H) and an acceptor (C=O). This arrangement makes the molecule an excellent building block for designing complex supramolecular assemblies.
Through self-assembly, these molecules could form well-ordered structures such as tapes, rosettes, or helices, driven by predictable hydrogen bonding patterns. These organized structures could find applications in areas such as liquid crystals, porous materials for gas storage, or as scaffolds for catalysis. At present, the exploration of this compound in the context of supramolecular chemistry is an area with significant potential for future research.
Rational Design of Hybrid Molecules and Multi-Target Ligands
The concept of "one molecule, multiple targets" is a leading paradigm in modern drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The rational design of hybrid molecules involves combining two or more pharmacophores into a single chemical entity to create a multi-target ligand.
The this compound scaffold is an attractive starting point for the design of such hybrids. The benzimidazole ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. By chemically modifying the benzimidazole and pyridone rings, it is possible to introduce other pharmacophoric elements. For example, linking a known kinase inhibitor moiety to this scaffold could result in a hybrid molecule that targets multiple pathways involved in cancer progression.
The process of rational design for these hybrids would involve:
Identifying Targets: Selecting multiple biological targets implicated in a specific disease.
Pharmacophore Selection: Choosing known pharmacophores that interact with these targets.
Scaffold Integration: Using the this compound as a core scaffold to link the selected pharmacophores.
Computational Modeling: Employing molecular docking and other computational tools to predict the binding of the hybrid molecule to its intended targets.
Chemical Synthesis and Biological Evaluation: Synthesizing the designed hybrids and testing their activity in relevant biological assays.
Preclinical Drug Discovery Considerations (excluding clinical trials)
The journey of a potential drug candidate from a laboratory concept to a therapeutic agent is a complex process. For compounds like this compound, the preclinical phase is critical for establishing a foundation for further development. This involves meticulous ligand design to ensure target specificity and potency, as well as computational predictions to forecast the compound's behavior within a biological system.
The rational design of ligands based on the benzimidazole-pyridinol scaffold is a key strategy in targeting specific biological molecules, particularly kinases. acs.org A common approach is structure-based design, which utilizes the three-dimensional structure of the target protein to guide the synthesis of inhibitors with high affinity and selectivity. nih.gov
One successful strategy involves a "scaffold-hopping" exercise, where the core structure of a known inhibitor is modified to create a novel scaffold with improved properties. nih.gov For instance, (benz)imidazole pyridones have been developed as selective inhibitors of Janus Kinase 1 (JAK1). nih.gov This was achieved through the crystallographically-guided exploration of the ribose pocket and the solvent-front of the kinase, leading to the design of analogs that could selectively target residues unique to JAK1, such as Arg-879 and Glu-966. nih.gov This approach helps in optimizing kinome selectivity and minimizing off-target effects, which is crucial for reducing potential side effects. nih.gov
Another important aspect of ligand design is the consideration of the target's conformational state. Some kinases, for example, can exist in a "DFG-out" conformation, where a key aspartate-phenylalanine-glycine motif is rotated. acs.org Designing ligands that specifically bind to this conformation can lead to highly potent and selective inhibitors. acs.org
The versatility of the benzimidazole scaffold allows for modifications at various positions to enhance biological activity. Structure-activity relationship (SAR) studies have shown that substitutions on the benzimidazole ring can significantly influence the compound's inhibitory effects. nih.gov For example, the introduction of specific groups can lead to potent anti-inflammatory or anticancer activity. nih.govnih.gov
The design of hybrid molecules is another emerging area. By combining the benzimidazole-pyridinol scaffold with other pharmacologically active moieties, it is possible to develop compounds with dual or enhanced therapeutic effects. malariaworld.org For example, benzimidazole-pyrazole hybrids have been synthesized and are being explored for their antimicrobial properties. nih.gov
In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These in silico predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental testing, thereby saving time and resources. nih.gov Various software and web-based tools are available to predict these properties based on the chemical structure of the compound. mdpi.comresearchgate.net
For benzimidazole derivatives, computational ADME predictions have been employed to assess their drug-likeness. mdpi.comnih.gov These predictions often involve calculating a range of physicochemical and pharmacokinetic parameters.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Representative Benzimidazole Derivatives
| Parameter | Predicted Value/Classification | Significance in Drug Discovery | Reference |
|---|---|---|---|
| Physicochemical Properties | |||
| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. | mdpi.com |
| LogP (Lipophilicity) | < 5 | Optimal balance between solubility and permeability. | mdpi.com |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Influences cell permeability and oral bioavailability. | researchgate.net |
| Water Solubility (LogS) | Moderate to Low | Affects absorption and formulation. | nih.govresearchgate.net |
| Absorption & Distribution | |||
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. | nih.gov |
| Blood-Brain Barrier (BBB) Permeation | Variable | Important for CNS-targeting drugs. | nih.gov |
| P-glycoprotein (P-gp) Substrate | Often predicted as 'No' | Reduced likelihood of active efflux from cells, potentially increasing intracellular concentration. | mdpi.com |
| Metabolism | |||
| Cytochrome P450 (CYP) Inhibition | Variable | Prediction of potential drug-drug interactions. | nih.gov |
| Excretion | |||
| Renal/Hepatic Clearance | N/A (requires in vivo data) | Determines the dosing regimen. | |
| Toxicity | |||
| Ames Mutagenicity | Predicted to be non-mutagenic | Indicates a lower risk of causing DNA mutations. | mdpi.com |
| Hepatotoxicity | Low probability | Suggests a lower risk of liver damage. | mdpi.com |
This table presents a generalized summary of predicted properties for benzimidazole derivatives based on multiple computational studies. Specific values for this compound may vary.
These computational models, often based on Quantitative Structure-Activity Relationship (QSAR) principles, help in identifying potential liabilities of a compound early in the discovery process. nih.govmdpi.com For example, a high predicted lipophilicity (LogP) might suggest potential issues with solubility and metabolism. researchgate.net Similarly, predictions of interactions with efflux pumps like P-glycoprotein can provide insights into potential drug resistance mechanisms. mdpi.com
Emerging Research Areas for Benzimidazole-Pyridinol Scaffolds
The unique structural features of the benzimidazole-pyridinol scaffold continue to inspire research into new therapeutic applications. The ability of this scaffold to interact with a wide range of biological targets makes it a valuable starting point for the development of novel drugs for various diseases.
One of the most promising emerging areas is the development of selective kinase inhibitors. nih.gov Beyond the established targets, researchers are exploring the potential of benzimidazole-pyridinol derivatives to inhibit other kinases involved in cancer and inflammatory diseases, such as:
ATM Kinase: Inhibitors based on the benzimidazole and imidazo[4,5-b]pyridine scaffolds have shown picomolar potency against ATM kinase, a key regulator of the DNA damage response. nih.gov
Phosphoinositide 3-kinase (PI3K)δ: Benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been developed as potent and selective inhibitors of PI3Kδ, a target for autoimmune and inflammatory diseases. mdpi.com
Another significant area of research is in the field of infectious diseases. The benzimidazole-pyridinol scaffold is being investigated for its activity against a range of pathogens:
Antiparasitic Agents: Derivatives have shown promise against protozoan parasites like Giardia lamblia and Trichomonas vaginalis by targeting enzymes such as glucose-6-phosphate dehydrogenase. nih.gov Furthermore, hybrids of benzimidazole and pyridine (B92270) are being explored as potential antimalarial agents that inhibit dihydrofolate reductase (DHFR). malariaworld.org
Antiviral Agents: The benzimidazole ring is a core component of inhibitors targeting the fusion (F) protein of the Respiratory Syncytial Virus (RSV), a common cause of respiratory infections. mdpi.com
The anti-proliferative properties of this scaffold are also being harnessed for the development of novel anticancer agents targeting various mechanisms beyond kinase inhibition. mdpi.com For example, some benzimidazole derivatives have been investigated as inhibitors of tubulin polymerization and galectin-1, both of which are implicated in cancer progression. researchgate.net Additionally, the scaffold is being explored for its potential to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a crucial role in the stability and function of many oncoproteins. mdpi.com
The development of benzimidazole-pyrazole hybrids also represents an emerging trend, with these compounds showing potential as antimicrobial agents. nih.gov Furthermore, the anti-inflammatory properties of benzimidazole derivatives are being explored by targeting receptors such as the P2Y1 receptor. nih.gov
Q & A
Q. What are the common synthetic routes for 5-(1H-benzimidazol-2-yl)pyridin-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of o-phenylenediamine derivatives with pyridin-2-ol precursors. Key steps include cyclization under acidic or basic conditions to form the benzimidazole ring. For example, intermediates like 2-aminopyridin-6-ol may be coupled with carboxylic acid derivatives or activated carbonyl groups. Optimization requires controlling temperature (80–120°C), solvent choice (e.g., DMF or ethanol), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements can be achieved via microwave-assisted synthesis or reflux under inert atmospheres .
Q. How is the structure of this compound verified using spectroscopic techniques?
Structural confirmation relies on a combination of /-NMR, FTIR, and high-resolution mass spectrometry (HRMS). The benzimidazole NH proton appears as a broad singlet (~δ 12.5 ppm), while pyridin-2-ol protons show distinct splitting patterns. FTIR confirms hydroxyl (3200–3500 cm) and aromatic C=C/C=N stretches (1450–1600 cm). HRMS provides exact mass matching to the molecular formula (calc. 211.0746). Cross-validation with X-ray crystallography (if crystalline) is ideal .
Q. What preliminary biological assays are used to evaluate the antimicrobial potential of this compound?
Standard assays include broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) and disk diffusion. For anticancer activity, MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) are employed. Dose-response curves (0.1–100 µM) and positive controls (e.g., cisplatin) ensure reliability. Parallel toxicity testing on non-cancerous cells (e.g., HEK293) assesses selectivity .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like DNA topoisomerase II or kinase domains identifies potential binding modes. MD simulations (AMBER/GROMACS) assess stability over 50–100 ns trajectories. QSAR models trained on similar benzimidazole derivatives correlate structural features (e.g., logP, polar surface area) with activity. Validation via in vitro assays is critical to confirm predictions .
Q. What crystallographic methods are suitable for determining the crystal structure, and how can SHELX software refine challenging data?
Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard. SHELXT solves the phase problem via intrinsic phasing, while SHELXL refines anisotropic displacement parameters. For twinned or low-resolution data, twin-law refinement (TWIN/BASF commands) and restraints on bond lengths/angles improve convergence. Hydrogen bonding and π-π stacking interactions are visualized using Mercury .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Systematic meta-analysis of experimental variables (e.g., cell line origin, assay protocols) identifies confounding factors. Reproducibility is tested via independent synthesis (HPLC purity >98%) and standardized assays across multiple labs. Orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for protein expression) validate mechanisms. Public datasets (ChEMBL, PubChem) provide comparative benchmarks .
Q. What strategies are effective for analyzing polymorphic forms, and how do they impact physicochemical properties?
Polymorph screening via solvent recrystallization (e.g., ethanol/water vs. DMSO) followed by PXRD and DSC identifies distinct forms. Raman spectroscopy differentiates hydrogen-bonding networks. Solubility and dissolution rates vary significantly between polymorphs; dynamic vapor sorption (DVS) assesses hygroscopicity. Stability studies (40°C/75% RH for 4 weeks) guide formulation choices .
Q. How can impurity profiling ensure the compound meets pharmacopeial standards for preclinical studies?
HPLC-UV/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) detects impurities at 0.1% levels. Reference standards (e.g., EP-grade) calibrate retention times. For genotoxic impurities (nitrosamines), LC-MS/MS with MRM transitions ensures sensitivity. ICH Q3A/B guidelines define acceptance criteria .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| -NMR | δ 12.5 (1H, br s, NH), δ 8.2–6.8 (aromatic) | |
| FTIR | 3200–3500 cm (OH), 1600 cm (C=N) | |
| HRMS | m/z 211.0746 [M+H] |
Table 2: Crystallographic Refinement Parameters Using SHELX
| Parameter | Value/Setting | Reference |
|---|---|---|
| Radiation | Mo-Kα (λ = 0.71073 Å) | |
| Refinement | SHELXL with TWIN/BASF for twinned data | |
| R-factor | <0.05 for high-resolution datasets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
